molecular formula C9H14Cl2N2O3 B13465232 Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride

Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride

Cat. No.: B13465232
M. Wt: 269.12 g/mol
InChI Key: JVKWIUHCQBCWKY-UHFFFAOYSA-N
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Description

Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboxylate ester and an aminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 2-aminoethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the desired compound. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-aminopropyl)pyridine-3-carboxylate dihydrochloride
  • Ethyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride

Uniqueness

Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethoxy group enhances its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H14Cl2N2O3

Molecular Weight

269.12 g/mol

IUPAC Name

methyl 5-(2-aminoethoxy)pyridine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C9H12N2O3.2ClH/c1-13-9(12)7-4-8(6-11-5-7)14-3-2-10;;/h4-6H,2-3,10H2,1H3;2*1H

InChI Key

JVKWIUHCQBCWKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OCCN.Cl.Cl

Origin of Product

United States

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